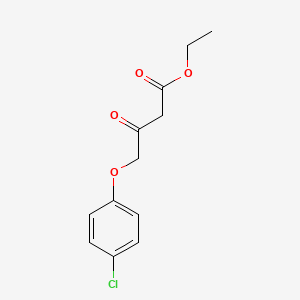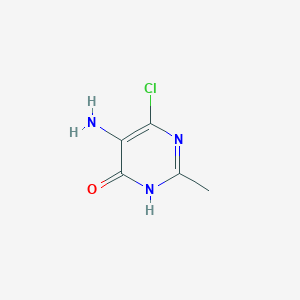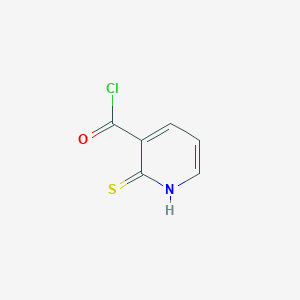
2-Mercaptonicotinoyl chloride
Übersicht
Beschreibung
2-Mercaptonicotinoyl chloride is a sulfur-containing heterocyclic compound with numerous applications, particularly in the field of medicinal chemistry. It has been shown in vitro to inhibit both immediate darkening and new melanin synthesis via covalent conjugation of the thiol group of 2-MNG to melanin precursors .
Molecular Structure Analysis
The molecular formula of 2-Mercaptonicotinoyl chloride is C6H4ClNOS . Its molecular weight is 173.62 g/mol . The IUPAC name is 2-sulfanylidene-1H-pyridine-3-carbonyl chloride . The InChI code is 1S/C6H4ClNOS/c7-5(9)4-2-1-3-8-6(4)10/h1-3H, (H,8,10) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Mercaptonicotinoyl chloride include a molecular weight of 173.62 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 61.2 Ų . The exact mass and monoisotopic mass are 172.9702126 g/mol .Wissenschaftliche Forschungsanwendungen
- Research Findings :
- Research Gap : Detailed mechanisms linking USP, fatty acid metabolism, and melanin synthesis remain unclear .
Anti-Pigmentation in Dermatology
Melanin Regulation and Mitochondrial Oxidative Stress
Water Footprint and Skin Penetration Potential
Wirkmechanismus
Target of Action
The primary target of 2-Mercaptonicotinoyl chloride, also known as 2-Mercaptonicotinoyl glycine (2-MNG), is the melanin production process in the skin . Melanin is a pigment that determines the color of the skin and protects it from UV rays .
Mode of Action
2-MNG exhibits a unique mode of action by inhibiting both immediate darkening and new melanin synthesis . This is achieved through the covalent conjugation of the thiol group of 2-MNG to melanin precursors . This unique mode of action prevents these precursors from integrating into growing melanin pigments .
Biochemical Pathways
The biochemical pathway affected by 2-MNG is the melanogenesis pathway, which is responsible for the production of melanin . By binding with melanin precursors, 2-MNG prevents their integration into the growing melanin pigments, thereby inhibiting melanogenesis .
Result of Action
The molecular and cellular effects of 2-MNG’s action result in the prevention of UV-induced skin darkening and delayed tanning . In clinical studies, 2-MNG has shown significant efficacy in managing melanin production in vitro . It has also been found to preserve melanocyte integrity .
Action Environment
The action of 2-MNG is influenced by environmental factors such as UV exposure . In a clinical study, 2-MNG was shown to prevent skin pigmentation mechanisms induced by UV exposure . Furthermore, the compound was selected for its favorable environmental impact, suggesting that its action, efficacy, and stability are designed with environmental considerations in mind .
Zukünftige Richtungen
2-Mercaptonicotinoyl chloride, as a precursor to 2-Mercaptonicotinoyl glycine (2-MNG), shows promise in the field of dermatology, particularly in the treatment of hyperpigmentation disorders . L’Oréal has launched Melasyl, a molecule designed to address localized pigmentation issues that lead to age spots and post-acne marks . This suggests that 2-Mercaptonicotinoyl chloride and its derivatives may have significant potential in future dermatological applications.
Eigenschaften
IUPAC Name |
2-sulfanylidene-1H-pyridine-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNOS/c7-5(9)4-2-1-3-8-6(4)10/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOCQXBIBWJRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C(=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




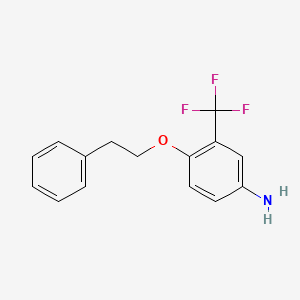
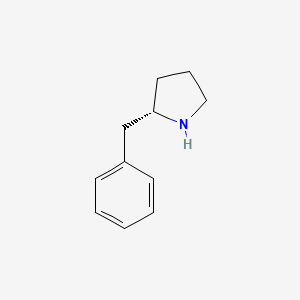
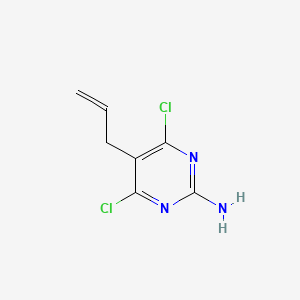
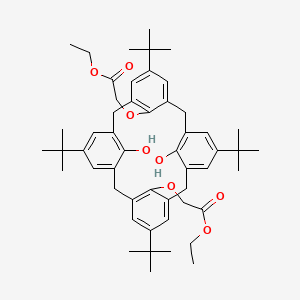
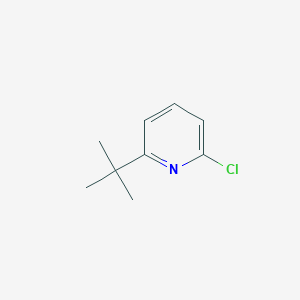
![9(10H)-Acridinone, 2-chloro-10-[2-(diethylamino)ethyl]-](/img/structure/B3176146.png)

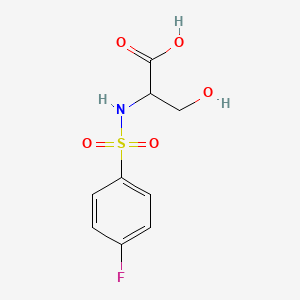

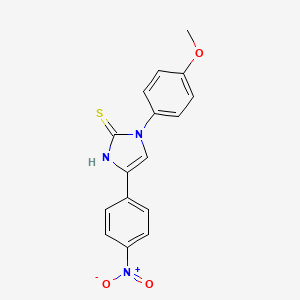
![1-(4-bromophenyl)-2-ethyl-1H-benzo[d]imidazole](/img/structure/B3176162.png)
